![molecular formula C11H11F4NO3S B2550065 4-[3-[(2,2,2-Trifluoroacetyl)amino]propyl]benzenesulfonyl fluoride CAS No. 2305425-00-5](/img/structure/B2550065.png)
4-[3-[(2,2,2-Trifluoroacetyl)amino]propyl]benzenesulfonyl fluoride
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Overview
Description
4-[3-[(2,2,2-Trifluoroacetyl)amino]propyl]benzenesulfonyl fluoride is a chemical compound that belongs to the family of sulfonyl fluorides. This compound is widely used in scientific research for its ability to label and modify proteins, peptides, and other biomolecules.
Mechanism of Action
The mechanism of action of 4-[3-[(2,2,2-Trifluoroacetyl)amino]propyl]benzenesulfonyl fluoride involves the nucleophilic attack of the amino group of lysine residues on the sulfonyl fluoride group. This reaction forms a stable amide bond between the protein and the reagent. The trifluoroacetyl group can be removed under mild conditions to reveal the modified lysine residue.
Biochemical and Physiological Effects:
4-[3-[(2,2,2-Trifluoroacetyl)amino]propyl]benzenesulfonyl fluoride has been shown to have minimal effects on the biochemical and physiological properties of proteins. This compound does not affect the enzymatic activity, stability, or conformation of proteins. However, the introduction of bulky groups may affect the accessibility of the modified lysine residue to other molecules.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[3-[(2,2,2-Trifluoroacetyl)amino]propyl]benzenesulfonyl fluoride in lab experiments include its high selectivity for lysine residues, mild reaction conditions, and stability of the modified proteins. However, the limitations of this compound include the potential for steric hindrance due to the introduction of bulky groups and the need for a large excess of reagent to achieve complete labeling.
Future Directions
For the use of 4-[3-[(2,2,2-Trifluoroacetyl)amino]propyl]benzenesulfonyl fluoride include the development of new labeling and modification strategies, the application of this reagent in the study of protein-protein interactions, and the use of this compound in the development of new drugs and therapies. Additionally, the investigation of the effects of this compound on the properties of modified proteins may provide insight into the structure-function relationship of biomolecules.
Synthesis Methods
The synthesis of 4-[3-[(2,2,2-Trifluoroacetyl)amino]propyl]benzenesulfonyl fluoride involves the reaction between 4-aminobenzenesulfonyl fluoride and 3-bromo-1-propanol in the presence of a base. The resulting product is then treated with trifluoroacetic anhydride to obtain the final product.
Scientific Research Applications
4-[3-[(2,2,2-Trifluoroacetyl)amino]propyl]benzenesulfonyl fluoride is commonly used in scientific research as a labeling and modification reagent for proteins, peptides, and other biomolecules. This compound can selectively react with the amino group of lysine residues in proteins to form stable amide bonds. This reaction can be used for the site-specific labeling of proteins, the introduction of functional groups, and the immobilization of proteins on solid supports.
properties
IUPAC Name |
4-[3-[(2,2,2-trifluoroacetyl)amino]propyl]benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4NO3S/c12-11(13,14)10(17)16-7-1-2-8-3-5-9(6-4-8)20(15,18)19/h3-6H,1-2,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUDIUIQLCUUDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCNC(=O)C(F)(F)F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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